tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate
CAS No.:
Cat. No.: VC13738591
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO4 |
|---|---|
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate |
| Standard InChI | InChI=1S/C14H25NO4/c1-5-9-17-11-7-12-18-10-6-8-15-13(16)19-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) |
| Standard InChI Key | QGOZFOUKGRSFJV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCOCCCOCC#C |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCOCCCOCC#C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate, reflects its three key structural elements:
-
A tert-butoxycarbonyl (Boc) group attached to a nitrogen atom.
-
A propyl chain bridging the carbamate nitrogen and a triethylene glycol-like spacer.
-
A terminal propargyl ether group (–O–C≡CH), which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
The canonical SMILES representation, CC(C)(C)OC(=O)NCCCOCCCOCC#C, clarifies the connectivity of these groups.
Physicochemical Properties
Key properties derived from computational and experimental data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~1.0 g/cm³ (estimated) |
| Solubility | Likely soluble in DMF, DMSO |
The Boc group enhances solubility in organic solvents, while the propargyl ether introduces polarity, enabling compatibility with aqueous-organic mixed systems.
Synthesis and Preparation
Synthetic Route
The synthesis involves a multi-step sequence:
Step 1: Protection of the Amine
A primary amine (e.g., 3-aminopropanol) is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected amine.
Step 2: Etherification
The hydroxyl group of the Boc-protected amine undergoes alkylation with propargyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile).
Step 3: Purification
The crude product is purified via column chromatography or recrystallization to achieve >95% purity.
Industrial-Scale Production
Industrial protocols optimize yield and cost-efficiency by:
-
Using continuous flow reactors to enhance reaction control.
-
Employing catalytic amounts of phase-transfer catalysts.
-
Recycling solvents like DMF or acetonitrile.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Wear nitrile gloves and lab coats |
| Inhalation Risk | Use in fume hoods |
| Propargyl Group Reactivity | Avoid contact with oxidizing agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume